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Compound of Interest

Compound Name: JAB-3068

Cat. No.: B10824661 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

preclinical and clinical profiles of two key allosteric SHP2 inhibitors.

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by

the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in

activating the RAS-MAPK pathway downstream of receptor tyrosine kinases (RTKs) has made

it a compelling target for cancer therapy.[1][2] This has led to the development of several small

molecule inhibitors, with JAB-3068 and TNO155 being two prominent examples. This guide

provides a comprehensive comparison of these two allosteric SHP2 inhibitors, summarizing

their performance based on available experimental data.

At a Glance: Key Quantitative Data
To facilitate a direct comparison of JAB-3068 and TNO155, the following tables summarize

their key preclinical and clinical parameters.
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Parameter JAB-3068 TNO155 Reference

Drug Type

Small molecule,

allosteric SHP2

inhibitor

Small molecule,

allosteric SHP2

inhibitor

[3][4]

Developer
Jacobio

Pharmaceuticals
Novartis [5][6]

Development Status Discontinued
Phase I/II Clinical

Trials
[5][7]

Biochemical IC50 25.8 nM 11 nM [6][8]

Cellular IC50 (KYSE-

520 cells)
2.17 µM Not Available [8]

Table 1: General and Biochemical Comparison
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Species Parameter TNO155 Value Reference

Mouse
Clearance

(mL/min/kg)
24 [6]

Volume of Distribution

(L/kg)
3 [6]

Half-life (hours) 2 [6]

Oral Bioavailability

(%)
78 [6]

Rat
Clearance

(mL/min/kg)
15 [6]

Volume of Distribution

(L/kg)
7 [6]

Half-life (hours) 8 [6]

Oral Bioavailability

(%)
100 [6]

Dog
Clearance

(mL/min/kg)
4 [6]

Volume of Distribution

(L/kg)
3 [6]

Half-life (hours) 9 [6]

Oral Bioavailability

(%)
>100 [6]

Monkey
Clearance

(mL/min/kg)
6 [6]

Volume of Distribution

(L/kg)
4 [6]

Half-life (hours) 9 [6]
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Oral Bioavailability

(%)
60 [6]

Table 2: Preclinical Pharmacokinetic Profile of TNO155 (Detailed preclinical pharmacokinetic

data for JAB-3068 is not publicly available.)

Mechanism of Action and Signaling Pathway
Both JAB-3068 and TNO155 are allosteric inhibitors of SHP2.[3][4] They bind to a tunnel-like

pocket in the protein, stabilizing it in a closed, auto-inhibited conformation. This prevents the N-

SH2 domain from binding to phosphotyrosine residues on upstream signaling partners, thereby

blocking the catalytic activity of the PTP domain. The primary consequence of SHP2 inhibition

is the suppression of the RAS-MAPK signaling cascade, which is frequently hyperactivated in

various cancers and plays a central role in cell proliferation, survival, and differentiation.[3]
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Caption: SHP2 Signaling Pathway and Inhibition.

Experimental Protocols
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Detailed experimental protocols for the characterization of SHP2 inhibitors are crucial for the

reproducibility and interpretation of results. Below are generalized methodologies for key

assays.

Biochemical SHP2 Phosphatase Activity Assay
This assay quantifies the enzymatic activity of purified SHP2 protein and the inhibitory potential

of test compounds.

Protein Purification: Recombinant full-length or the catalytic domain of human SHP2 is

expressed and purified.

Substrate: A synthetic phosphopeptide or a fluorogenic substrate like 6,8-Difluoro-4-

Methylumbelliferyl Phosphate (DiFMUP) is used.

Reaction: Purified SHP2 is incubated with varying concentrations of the inhibitor (e.g., JAB-
3068 or TNO155) in an assay buffer. The enzymatic reaction is initiated by the addition of the

substrate.

Detection: The dephosphorylation of the substrate is measured over time. For DiFMUP, the

resulting fluorescence is quantified using a plate reader.

Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value (the

concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting

the data to a dose-response curve.

Cellular Proliferation Assay
This assay assesses the effect of SHP2 inhibitors on the growth of cancer cell lines.

Cell Culture: Cancer cell lines with known dependence on SHP2 signaling (e.g., KYSE-520

esophageal squamous carcinoma cells) are cultured under standard conditions.

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of

the SHP2 inhibitor.

Incubation: The cells are incubated for a defined period (e.g., 72 hours).
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Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a

fluorescence-based assay like CellTiter-Glo.

Data Analysis: The absorbance or luminescence readings are normalized to untreated

controls, and the IC50 value is calculated.

In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

Cell Implantation: Human cancer cells are subcutaneously injected into

immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment Administration: Mice are randomized into treatment and control groups. The SHP2

inhibitor is administered orally at a specified dose and schedule.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, and the tumors are excised for further analysis (e.g., Western blotting for pathway

modulation).
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Caption: Drug Discovery and Development Workflow.
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Clinical Development and Future Outlook
TNO155 is currently being evaluated in several Phase I and II clinical trials, both as a

monotherapy and in combination with other targeted agents, such as KRAS G12C inhibitors.[9]

Early clinical data for TNO155 have shown a favorable pharmacokinetic profile and evidence of

target engagement.[7] The combination strategies are based on the rationale that SHP2

inhibition can overcome resistance to other targeted therapies.

In contrast, the development of JAB-3068 has been discontinued.[5] While the precise reasons

for this decision are not publicly detailed, it highlights the challenges in translating preclinical

potency into clinical success.

In conclusion, both JAB-3068 and TNO155 are potent allosteric inhibitors of SHP2 with

demonstrated preclinical activity. However, TNO155 has progressed further in clinical

development and has a more extensively characterized preclinical pharmacokinetic profile. The

ongoing clinical trials for TNO155 will be crucial in determining the ultimate therapeutic value of

SHP2 inhibition in oncology. The story of these two inhibitors underscores the rigorous and

often challenging path of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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